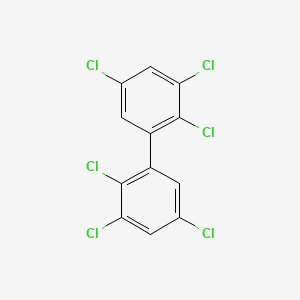

2,2',3,3',5,5'-Hexachlorobiphenyl

Overview

Description

2,2',3,3',5,5'-Hexachlorobiphenyl (HBCB) is a persistent organic pollutant (POP) and a member of the family of polychlorinated biphenyls (PCBs). It is a colorless, odorless, non-volatile, and thermally stable solid. HBCB has been used in a wide range of industrial and commercial applications due to its low cost and its ability to function as an electrical insulator. It is also used as a flame retardant in plastics and textiles. HBCB is highly lipophilic, meaning it accumulates in fatty tissues and is resistant to degradation. It is found in soil, water, and air, and is a major environmental contaminant.

Scientific Research Applications

Solubility in Supercritical Fluids : Research by Anitescu and Tavlarides (1999) explored the solubility of various PCB congeners, including 2,2',3,3',5,5'-Hexachlorobiphenyl, in supercritical carbon dioxide and modified carbon dioxide fluids. This research is relevant for understanding the behavior of PCBs in different environmental and industrial processes (Anitescu & Tavlarides, 1999).

Hepatic Microsomal Enzyme Activity : Stonard and Greig (1976) studied the effects of different hexachlorobiphenyl isomers, including 2,2',3,3',4,4'-Hexachlorobiphenyl, on hepatic microsomal drug metabolism and hepatic porphyrins in rats. This research is crucial for understanding the toxicological impacts of PCBs on liver function and enzyme activity (Stonard & Greig, 1976).

Separation and Quantitation in Aroclors : Kamops et al. (1979) focused on separating and quantifying 3,3',4,4'-Tetrachlorobiphenyl and 3,3',4,4',5,5'-Hexachlorobiphenyl in Aroclors using chromatographic techniques. This study aids in the analytical assessment of PCB mixtures in environmental samples (Kamops et al., 1979).

Degradation and Analytical Indicator : Turrio-Baldassarri et al. (1997) researched the degradation of hexachlorobiphenyls, including 2,2',3,4',5',6-Hexachlorobiphenyl and 2,2',4,4',5,5'-Hexachlorobiphenyl, in various biotic matrices. They proposed using the ratio of these congeners as a possible degradational and analytical indicator, which is vital for environmental monitoring and contamination assessment (Turrio-Baldassarri et al., 1997).

Metabolic Behavior in Animals : Hutzinger et al. (1972) investigated the metabolic behavior of various PCB isomers, including hexachlorobiphenyls, in pigeons, rats, and brook trout. This study provides insights into how different species metabolize PCBs, which is crucial for understanding their environmental fate and impact on wildlife (Hutzinger et al., 1972).

Mechanism of Action

Target of Action

2,2’,3,3’,5,5’-Hexachlorobiphenyl, also known as PCB 133, is a type of polychlorinated biphenyl (PCB) that primarily targets the endocrine system . It acts as an endocrine disruptor, interfering with the normal functions of the hormone system .

Mode of Action

The compound interacts with its targets by binding to hormone receptors, thereby disrupting the normal hormonal balance . This can lead to a variety of physiological changes, including alterations in metabolism and growth .

Pharmacokinetics

Like other pcbs, it is known to be resistant to environmental degradation through photolytic, biological, or chemical processes . This means that once it enters the body, it can persist for a long time, potentially leading to bioaccumulation and biomagnification .

Result of Action

The molecular and cellular effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl’s action can be diverse, given its role as an endocrine disruptor . It can lead to a variety of health effects, including reproductive and developmental problems, immune system issues, and possibly cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,5,5’-Hexachlorobiphenyl. For instance, its persistence in the environment means that it can accumulate in animal tissue and biomagnify in food chains . This can lead to higher exposure levels in certain environments or populations.

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression and disruption of normal cellular functions .

Cellular Effects

The effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt the endocrine system by mimicking or antagonizing natural hormones, leading to altered hormone levels and reproductive issues. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can induce oxidative stress, leading to cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,5,5’-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to the AhR, leading to the activation of the AhR signaling pathway and subsequent changes in gene expression. This compound can also inhibit or activate various enzymes, including cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can interfere with the function of membrane proteins, altering cellular signaling and transport processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means that its effects can persist for extended periods. Long-term exposure to 2,2’,3,3’,5,5’-Hexachlorobiphenyl has been associated with chronic health effects, including cancer and endocrine disruption. In vitro and in vivo studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle biochemical changes, while at higher doses, it can lead to more severe toxic effects, including liver damage, immune system suppression, and reproductive toxicity. Threshold effects have been observed, where certain doses lead to significant changes in biological responses .

Metabolic Pathways

2,2’,3,3’,5,5’-Hexachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Some metabolites may retain biological activity and contribute to the toxic effects of the parent compound .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,5,5’-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its movement through the bloodstream. Additionally, this compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged biological effects and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,5,5’-Hexachlorobiphenyl can influence its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic enzymes. Additionally, it can be found in the nucleus, where it can bind to the AhR and influence gene expression. The localization of 2,2’,3,3’,5,5’-Hexachlorobiphenyl to specific cellular compartments can affect its biological activity and toxicity .

properties

IUPAC Name |

1,2,5-trichloro-3-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKLKINFZLWHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4030045 | |

| Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35694-04-3 | |

| Record name | 2,2′,3,3′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,2',3',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7EUD9W45V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 2,2',3,3',5,5'-Hexachlorobiphenyl act as a peroxisome proliferator in male rats?

A: Contrary to some expectations, this compound does not induce peroxisome proliferation in male rats []. While it did lead to a minor increase (approximately 25%) in total CYP4A content in the liver, it did not significantly increase the activity of peroxisomal enzymes like catalase, peroxisomal fatty acyl-CoA oxidase, and peroxisomal beta-oxidation []. This suggests that this compound, and potentially other polychlorinated biphenyls, may not exert their carcinogenic and promoting activities through the PPARα pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)

![4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1203847.png)